ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-bromophenylacetic acid and 4-fluorobenzaldehyde. These intermediates undergo condensation reactions with hydrazine derivatives to form the pyrazole ring. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromine and fluorine) on the phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This structural feature can enhance its chemical reactivity and biological activity compared to similar compounds. Additionally, the presence of the ethyl carboxylate group can influence its solubility and pharmacokinetic properties, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is a pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be represented as follows:
- Chemical Formula : C17H16BrF N2O3
- Molecular Weight : 393.23 g/mol
The presence of the bromophenyl and fluorophenyl substituents is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathway often includes:
- Formation of the pyrazole ring.
- Introduction of the 4-bromophenyl and 4-fluorophenyl groups through electrophilic substitution.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.
- Cell Lines Tested :
- HCT116 (Colorectal)
- HT29 (Colorectal)
- SW480 (Colorectal)
In vitro studies indicated that this compound inhibited cell proliferation in low micromolar ranges, with IC50 values reported as follows:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 12.5 | G2/M phase arrest |
HT29 | 15.0 | Apoptosis induction |
SW480 | 10.0 | Non-necrotic cell death |
These findings suggest that the compound may act by disrupting cell cycle progression and inducing apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. Key observations include:
- Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Fluorine Substitution : The fluorine atom can increase metabolic stability and alter pharmacokinetic profiles.
Research suggests that modifications to these substituents can lead to compounds with improved efficacy and selectivity against cancer cell lines.
Case Studies
- Study on Cytotoxicity : A recent study synthesized several analogues of this compound, evaluating their cytotoxicity against human colorectal cancer cell lines. The most active compounds showed significant inhibition of cell growth with mechanisms linked to apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of this compound in a murine model of acute inflammation, demonstrating a reduction in edema and inflammatory markers when administered at specific dosages .
Properties
CAS No. |
618070-37-4 |
---|---|
Molecular Formula |
C20H16BrFN2O3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H16BrFN2O3/c1-2-27-20(26)18-11-17(13-5-9-16(22)10-6-13)23-24(18)12-19(25)14-3-7-15(21)8-4-14/h3-11H,2,12H2,1H3 |
InChI Key |
JPDMKQVQGSPLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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